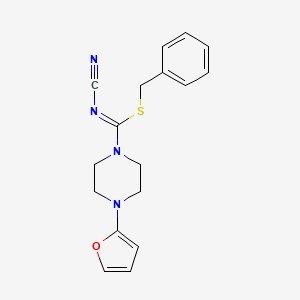
benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a furan ring and a benzyl group, along with cyano and carboximidothioate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate typically involves multiple steps. One common method includes the reaction of benzylamine with 4-(furan-2-yl)piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with cyanogen bromide and thiourea to introduce the cyano and carboximidothioate groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl N-amino-4-(furan-2-yl)piperazine-1-carboximidothioate.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
1-(2-Furoyl)piperazine Bearing Benzamides: Used as butyrylcholinesterase inhibitors.
Uniqueness
Benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C17H18N4OS |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
benzyl N-cyano-4-(furan-2-yl)piperazine-1-carboximidothioate |
InChI |
InChI=1S/C17H18N4OS/c18-14-19-17(23-13-15-5-2-1-3-6-15)21-10-8-20(9-11-21)16-7-4-12-22-16/h1-7,12H,8-11,13H2 |
Clave InChI |
LTHSEEUVKSAFIE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CO2)C(=NC#N)SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


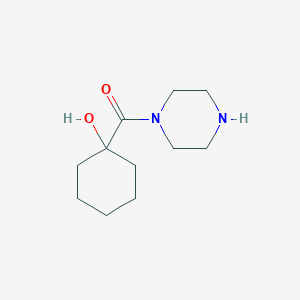
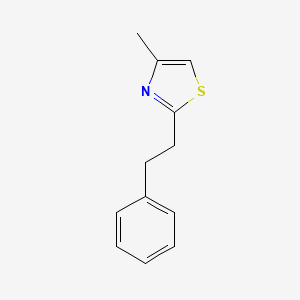
![tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate](/img/structure/B13881176.png)

![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
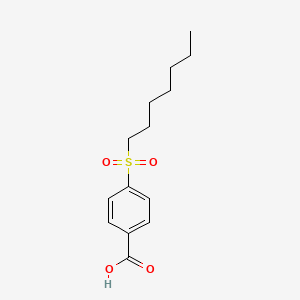
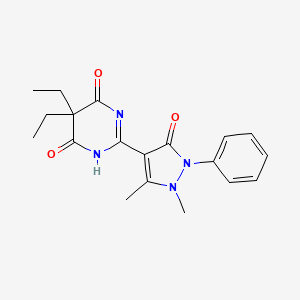
![2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)
![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)

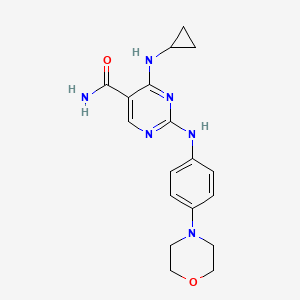
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
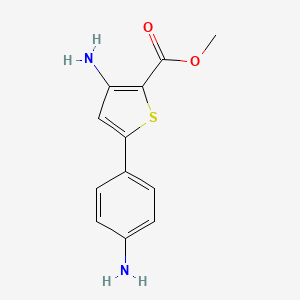
![Diethyl 2-[(4-ethylanilino)methylidene]propanedioate](/img/structure/B13881258.png)
